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2'-o,4'-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine

Antisense Oligonucleotide In Vivo Potency Gapmer

The compound with CAS Number 1197032-96-4 is the nucleoside core of (S)-constrained ethyl (cEt) bridged nucleic acid (BNA), also known as cEt-5-methyluridine. It is a conformationally restricted nucleotide analog featuring a 2,5-dioxabicyclo[2.2.1]heptane ring system that locks the ribose sugar in a C3'-endo conformation.

Molecular Formula C12H16N2O6
Molecular Weight 284.26 g/mol
CAS No. 1197032-96-4
Cat. No. B12770405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-o,4'-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine
CAS1197032-96-4
Molecular FormulaC12H16N2O6
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCC1C2(C(C(O1)C(O2)N3C=C(C(=O)NC3=O)C)O)CO
InChIInChI=1S/C12H16N2O6/c1-5-3-14(11(18)13-9(5)17)10-7-8(16)12(4-15,20-10)6(2)19-7/h3,6-8,10,15-16H,4H2,1-2H3,(H,13,17,18)/t6-,7+,8-,10+,12-/m0/s1
InChIKeyLVNFLHPRWWSZDA-XCUBXJTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O,4'-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine (cEt Monomer) Chemical Identity & Core Properties for Oligonucleotide Synthesis


The compound with CAS Number 1197032-96-4 is the nucleoside core of (S)-constrained ethyl (cEt) bridged nucleic acid (BNA), also known as cEt-5-methyluridine . It is a conformationally restricted nucleotide analog featuring a 2,5-dioxabicyclo[2.2.1]heptane ring system that locks the ribose sugar in a C3'-endo conformation [1]. This structural pre-organization enhances the thermodynamic stability of duplexes formed with complementary RNA and provides robust resistance to nuclease degradation, making it a key building block for high-affinity antisense oligonucleotides (ASOs) and diagnostic probes [2].

Why 2'-O,4'-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine Cannot Be Interchanged with Standard LNA or 2'-MOE Monomers


Direct substitution of this cEt monomer with a standard LNA or 2'-MOE analog in an oligonucleotide design is not equivalent and will fundamentally alter the molecule's therapeutic and safety profile. While LNA modifications typically provide the highest per-modification increase in melting temperature (Tm), they have been clinically associated with a significant risk of hepatotoxicity that limits their therapeutic window [1]. Conversely, 2'-MOE modifications offer a better safety profile but with markedly lower binding affinity, resulting in reduced potency [2]. The cEt modification, represented by this compound, was specifically engineered to overcome this structure-activity relationship (SAR) bottleneck by providing LNA-level affinity while greatly improving nuclease stability and toxicity profiles compared to LNA, and superior potency compared to 2'-MOE ASOs [3]. Selecting a generic LNA or 2'-MOE building block will not recapitulate this balanced profile.

Quantitative Differentiation of 2'-O,4'-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine (cEt) Against LNA and 2'-MOE


In Vivo Antisense Potency: cEt vs. 2'-MOE Gapmers

Oligonucleotides modified with the cEt chemistry demonstrate a 3- to 5-fold increase in in vivo potency compared to second-generation 2'-MOE ASOs targeting the same gene. This was demonstrated by a reduction in the effective dose (ED50) from typical MOE-ASO levels to approximately 2-5 mg/kg for cEt-modified ASOs in animal models [1].

Antisense Oligonucleotide In Vivo Potency Gapmer

Hybridization Affinity: cEt Matches LNA

Biophysical evaluation has demonstrated that the cEt modification hybridizes to complementary nucleic acids with the same high affinity as LNA [1]. This is a crucial parity point, as LNA is the historical benchmark for binding affinity but carries significant toxicity risks. While specific delta-Tm/modification values are sequence-context dependent, the class-level inference is that cEt provides the essential high binding energy required for potent target suppression without the associated safety liabilities of LNA [2].

Thermal Stability RNA Binding Tm

Nuclease Stability: cEt is Superior to LNA

The cEt modification provides greatly increased nuclease stability compared to LNA [1]. Enhanced stability against nucleolytic degradation is a primary requirement for achieving sustained in vivo activity and favorable pharmacokinetics for oligonucleotide therapeutics. This improvement directly contributes to the 3- to 5-fold potency gain observed in animal models [2].

Nuclease Resistance Enzymatic Stability Exonuclease

Safety Profile: cEt Bypasses LNA-Driven Hepatotoxicity

A major limitation of LNA-modified ASOs is their significant hepatotoxicity risk in animals [1]. ASOs incorporating cEt modifications were specifically designed to mitigate this toxicity. In comparative animal studies, cEt-modified ASOs showed a greatly improved toxicity profile compared to LNA, with the 3- to 5-fold increase in potency achieved without producing hepatotoxicity [2]. This decoupling of potency from liver toxicity is the most important functional advantage of the (S)-cEt BNA modification.

Hepatotoxicity Safety Therapeutic Index

High-Value Research Applications for 2'-O,4'-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine


Therapeutic Antisense Gapmer Design with Superior Therapeutic Index

This monomer is the definitive choice for designing RNase H-active gapmer ASOs intended for therapeutic development. As the key unit in a 'gapmer' configuration, it enables the design of shorter, high-affinity sequences that achieve 3- to 5-fold greater in vivo potency (ED50 ~2-5 mg/kg) than standard 2'-MOE gapmers, while avoiding the hepatotoxicity that has historically plagued LNA-based designs [1]. It allows programs to achieve potent, long-lasting target knockdown at significantly lower and safer doses.

High-Affinity Diagnostic Probe and SNP Discrimination Assays

For applications requiring precise discrimination of single nucleotide polymorphisms (SNPs), such as qPCR probes or in situ hybridization assays, the cEt modification provides LNA-equivalent increases in melting temperature (Tm) but with enhanced mismatch discrimination due to its locked sugar conformation [2]. This ensures clearer allelic discrimination in complex samples, making it the superior building block for molecular diagnostics where false positives or negatives cannot be tolerated.

Replacement of LNA in Therapeutic Programs with Safety Concerns

In any ASO program where LNA-modified sequences have demonstrated on-target potency but failed due to hepatotoxicity signals, this cEt monomer provides a direct, validated replacement path [1]. The near-identical binding affinity profile allows for a seamless transition in sequence design, while the proven superior safety profile can rescue toxicology studies and advance programs into clinical phases that would otherwise be halted [3].

Synthesis of Metabolically Stable RNA Aptamers and Ribozymes

The cEt modification's greatly enhanced nuclease stability, superior even to LNA, makes it an ideal candidate for chemical modification of functional RNA molecules like aptamers or ribozymes that require long-term stability in serum or cellular environments [1]. Incorporating this monomer at strategic positions can dramatically extend the functional half-life of these molecules without compromising their intricate three-dimensional structures.

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